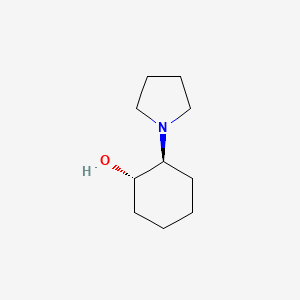
(1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol
Descripción
(1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol: is a chiral compound with a cyclohexane ring substituted with a hydroxyl group and a pyrrolidine ring
Propiedades
Número CAS |
14909-81-0; 174293-29-9 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.268 |
Nombre IUPAC |
(1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2/t9-,10-/m0/s1 |
Clave InChI |
QPIDLIAAUJBCSD-UWVGGRQHSA-N |
SMILES |
C1CCC(C(C1)N2CCCC2)O |
Solubilidad |
not available |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and pyrrolidine.
Formation of Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with pyrrolidine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group or the pyrrolidine ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: More saturated cyclohexane derivatives.
Substitution Products: Various substituted cyclohexane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Chiral Synthesis: Used as a chiral building block in the synthesis of other complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
(1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol: A stereoisomer with different spatial arrangement.
2-(pyrrolidin-1-yl)cyclohexanone: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness:
Chirality: The (1S,2S) configuration provides unique stereochemical properties.
Functional Groups: The presence of both a hydroxyl group and a pyrrolidine ring offers diverse reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


